molecular formula C₁₆H₂₈N₂O₁₁ B043316 GlcNAc1-beta-3GalNAc CAS No. 95673-98-6

GlcNAc1-beta-3GalNAc

Cat. No.: B043316
CAS No.: 95673-98-6
M. Wt: 424.4 g/mol
InChI Key: FJGXDMQHNYEUHI-UHFFFAOYSA-N
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Description

GlcNAc1-beta-3GalNAc, also known as N-acetylglucosamine-1-beta-3-N-acetylgalactosamine, is a disaccharide compound composed of N-acetylglucosamine and N-acetylgalactosamine. This compound is a significant component in the structure of glycoproteins and glycolipids, playing a crucial role in various biological processes, including cell signaling and adhesion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GlcNAc1-beta-3GalNAc typically involves the enzymatic transfer of N-acetylglucosamine to N-acetylgalactosamine. This process is catalyzed by specific glycosyltransferases, such as UDP-GlcNAc:Galβ1→3GalNAc β1→6 N-acetylglucosaminyltransferase . The reaction conditions often include the presence of UDP-GlcNAc as a donor substrate and an acceptor substrate containing N-acetylgalactosamine.

Industrial Production Methods

Industrial production of this compound can be achieved through biotechnological methods involving the use of recombinant enzymes. These enzymes are expressed in microbial systems, such as Escherichia coli or yeast, which are then harvested and purified to obtain the desired glycosyltransferase. The enzymatic reaction is carried out in bioreactors under controlled conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

GlcNAc1-beta-3GalNAc undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups on the sugar moieties can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include periodate and permanganate under mild acidic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under basic conditions.

    Substitution: Substitution reactions often involve reagents like thionyl chloride or alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted glycosides, which can be further utilized in various biochemical applications .

Scientific Research Applications

GlcNAc1-beta-3GalNAc has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    N-acetyllactosamine (LacNAc): Composed of N-acetylglucosamine and galactose.

    N,N’-diacetyllactosediamine (LdN): Composed of N-acetylglucosamine and N-acetylgalactosamine in a different linkage.

Uniqueness

GlcNAc1-beta-3GalNAc is unique due to its specific beta-1,3 linkage between N-acetylglucosamine and N-acetylgalactosamine, which imparts distinct biological properties and functions compared to other similar compounds. This unique structure allows it to participate in specific glycosylation patterns and interactions that are not possible with other disaccharides .

Properties

IUPAC Name

N-[2-[3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O11/c1-5(21)17-9-13(25)11(23)7(3-19)28-16(9)29-14-10(18-6(2)22)15(26)27-8(4-20)12(14)24/h7-16,19-20,23-26H,3-4H2,1-2H3,(H,17,21)(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJGXDMQHNYEUHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)CO)O)NC(=O)C)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60403472
Record name AC1NAQNU
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95673-98-6
Record name AC1NAQNU
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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